In Vitro Potency Compared to Clinical-Stage ARIs
Aldose reductase-IN-2 (Compound 5f) inhibits human ALR2 with an IC50 of 72.7 ± 1.6 nM, which is approximately 1.19-fold less potent than the positive control epalrestat (IC50 61.3 ± 1.3 nM) evaluated under identical assay conditions using D,L-glyceraldehyde as substrate [1]. Both compounds were tested side-by-side in the same study, enabling direct potency comparison free from inter-laboratory variability [1].
| Evidence Dimension | Human ALR2 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 72.7 ± 1.6 nM |
| Comparator Or Baseline | Epalrestat: 61.3 ± 1.3 nM |
| Quantified Difference | 1.19-fold lower potency (Δ IC50 = 11.4 nM) |
| Conditions | Cell-free enzymatic assay; human ALR2 purified from baculovirus-insect cell expression system; D,L-glyceraldehyde substrate |
Why This Matters
This direct, same-study comparison establishes that Aldose reductase-IN-2 achieves near-equivalent ALR2 inhibition to the clinically approved ARI epalrestat, making it a suitable surrogate for mechanistic studies where epalrestat's antioxidant or toxicity profile is undesirable.
- [1] Zhang L, et al. Bioactivity Focus of α-Cyano-4-hydroxycinnamic acid (CHCA) Leads to Effective Multifunctional Aldose Reductase Inhibitors. Sci Rep. 2016;6:24942. PMID: 27109517. DOI: 10.1038/srep24942. View Source
